Cas no 65374-58-5 (Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-)
Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-
- N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)-N-(3,4-DICHLOROPHENYL)AMINE
- 3,4-DICHLORO-N-(4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDEN)ANILINE
- (5E)-4-chloro-N-(3,4-dichlorophenyl)-5H-1,2,3-dithiazol-5-imine
- cid_2769041
- BDBM46702
- AKOS005080331
- MLS-0391051.0001
- SCHEMBL11614788
- (4-chlorodithiazol-5-ylidene)-(3,4-dichlorophenyl)amine
- CHEMBL1711505
- 65374-58-5
- 4-chloranyl-N-(3,4-dichlorophenyl)-1,2,3-dithiazol-5-imine
- 4-chloro-N-(3,4-dichlorophenyl)dithiazol-5-imine
- 12K-012
- 4-chloro-N-(3,4-dichlorophenyl)-5-dithiazolimine
- MLS-0390890.0001
-
- Inchi: 1S/C8H3Cl3N2S2/c9-5-2-1-4(3-6(5)10)12-8-7(11)13-15-14-8/h1-3H/b12-8-
- InChI Key: HVBPILKPUCKSIP-WQLSENKSSA-N
- SMILES: ClC1=C(C=CC(=C1)/N=C1/C(=NSS/1)Cl)Cl
Computed Properties
- Exact Mass: 295.880324Da
- Monoisotopic Mass: 295.880324Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 75.3Ų
Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892417-1g |
(5E)-4-Chloro-N-(3,4-dichlorophenyl)-5H-1,2,3-dithiazol-5-imine |
65374-58-5 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673556-1mg |
4-Chloro-N-(3,4-dichlorophenyl)-5H-1,2,3-dithiazol-5-imine |
65374-58-5 | 98% | 1mg |
¥546.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673556-2mg |
4-Chloro-N-(3,4-dichlorophenyl)-5H-1,2,3-dithiazol-5-imine |
65374-58-5 | 98% | 2mg |
¥619.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673556-5mg |
4-Chloro-N-(3,4-dichlorophenyl)-5H-1,2,3-dithiazol-5-imine |
65374-58-5 | 98% | 5mg |
¥672.00 | 2024-05-05 |
Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)- Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-
Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) (CAS No 65374-58-5)
The compound Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene), with CAS registry number 65374-58-5, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and an N-substituted dithiazole moiety. The presence of the dithiazole ring introduces interesting electronic properties and potential for bioactivity.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies to optimize the yield and purity of Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene). One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high product quality. This method has been particularly effective in forming the C-N bond between the benzene ring and the dithiazole moiety.
The structural features of this compound make it a promising candidate for applications in drug discovery. The chlorine substituents on the benzene ring contribute to its hydrophobicity and potential for interactions with biological targets. Additionally, the dithiazole ring is known to exhibit antioxidant properties, which could be advantageous in therapeutic applications. Recent research has explored its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.
In terms of chemical stability, Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) demonstrates remarkable resistance to oxidative degradation under physiological conditions. This property is crucial for its potential use in pharmaceutical formulations where stability is a key requirement. Furthermore, computational studies have revealed that this compound exhibits favorable pharmacokinetic profiles, suggesting good bioavailability when administered orally.
The synthesis of this compound involves a multi-step process that begins with the preparation of the dithiazole precursor. This precursor is then subjected to nucleophilic substitution reactions to introduce the chlorinated benzene moiety. The reaction conditions are carefully optimized to ensure high selectivity and minimize side reactions. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions.
From an environmental standpoint, Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) has been evaluated for its biodegradability and ecotoxicological effects. Studies indicate that it undergoes slow degradation under aerobic conditions but does not exhibit significant toxicity towards aquatic organisms at environmentally relevant concentrations.
In conclusion, Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) (CAS No 65374-58
65374-58-5 (Benzenamine, 3,4-dichloro-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)